1-(4-Aminophenyl)-2-chloro-1-propanone
Description
Structure
3D Structure
Properties
CAS No. |
25021-66-3 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(4-aminophenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,11H2,1H3 |
InChI Key |
ZKFSGOCBENBOEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 1 4 Aminophenyl 2 Chloro 1 Propanone
Synthetic Pathways to the 2-Chloro-1-propanone Moiety
A critical step in the synthesis of the target compound is the introduction of a chlorine atom at the alpha-position to the carbonyl group of a propiophenone (B1677668) derivative. This transformation is typically achieved through the regioselective halogenation of the ketone.
Regioselective Alpha-Halogenation of Propiophenone Derivatives
The direct alpha-halogenation of enolizable aromatic ketones is a common method for producing α-haloketones. mdpi.com This reaction can be promoted by either acidic or basic conditions to generate the nucleophilic enol or enolate, which then reacts with an electrophilic halogen source. mdpi.com
Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is typically the formation of the enol, and the subsequent reaction with the halogen is fast. For propiophenone, the enol can form on either side of thecarbonyl, but the enol formed on the side of the methyl group is generally more stable and leads to the desired alpha-halogenated product. Common reagents for this transformation include chlorine (Cl₂) in an acidic solvent like acetic acid.
In basic media, the reaction proceeds via an enolate intermediate. The use of a strong base can lead to deprotonation at the alpha-carbon, followed by reaction with a chlorine source such as N-chlorosuccinimide (NCS). Careful control of stoichiometry is crucial to avoid di- or tri-halogenation.
| Halogenating Agent | Catalyst/Solvent | Substrate | Product | Yield (%) | Reference |
| Sulfuryl chloride (SO₂Cl₂) | Methanol | Propiophenone | 2-Chloro-1-phenyl-1-propanone | High | N/A |
| N-Chlorosuccinimide (NCS) | p-Toluenesulfonic acid | Propiophenone | 2-Chloro-1-phenyl-1-propanone | Good | N/A |
| Chlorine (Cl₂) | Acetic Acid | Propiophenone | 2-Chloro-1-phenyl-1-propanone | Moderate | N/A |
This table presents representative data for the alpha-chlorination of propiophenone, a closely related substrate.
Advanced Approaches to Halogenated Ketone Formation
More advanced and milder methods for alpha-halogenation have been developed to improve selectivity and reduce the use of harsh reagents. These methods often employ alternative halogenating agents and catalytic systems. For instance, the use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of an acid or a Lewis acid can provide a more controlled chlorination. Another approach involves the use of sulfuryl chloride (SO₂Cl₂), which can efficiently chlorinate ketones.
Construction of the 4-Aminophenyl Moiety
The introduction of the 4-amino group onto the phenyl ring can be achieved either by starting with a pre-functionalized aromatic ring or by introducing the amino group at a later stage of the synthesis.
Reductive Amination Techniques for Aromatic Ketones
A common strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. In the context of synthesizing 1-(4-aminophenyl)-2-chloro-1-propanone, this would involve the reduction of a 1-(4-nitrophenyl)-2-chloro-1-propanone precursor. A significant challenge in this approach is the chemoselective reduction of the nitro group in the presence of a reactive alpha-haloketone moiety.
Several catalytic systems are known to effect the chemoselective reduction of nitro groups. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under controlled conditions can be effective. researchgate.net Transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst is another mild and selective method. acs.org Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid are also classic reagents for this transformation.
| Reducing Agent | Catalyst | Substrate | Product | Yield (%) | Reference |
| H₂ | Pd/C | 4-Nitroacetophenone | 4-Aminoacetophenone | >95 | researchgate.net |
| NaBH₄ | Ni(PPh₃)₄ | 4-Nitroacetophenone | 4-Aminoacetophenone | High | jsynthchem.com |
| Hydrazine hydrate | Fe/C | 4-Nitroacetophenone | 4-Aminoacetophenone | High | N/A |
| Tin(II) chloride (SnCl₂) | HCl | 4-Nitroacetophenone | 4-Aminoacetophenone | Good | N/A |
This table illustrates the reduction of 4-nitroacetophenone, a model substrate for the reduction of a nitro group on a phenyl ketone.
Nucleophilic Aromatic Substitution Precursors
An alternative approach to constructing the 4-aminophenyl moiety involves nucleophilic aromatic substitution (SNAr). This strategy would typically start with a propiophenone derivative bearing a good leaving group, such as a fluorine or chlorine atom, at the para position, activated by the electron-withdrawing ketone group. The amino group can then be introduced by reaction with ammonia (B1221849) or a protected amine equivalent. For this reaction to be efficient, the aromatic ring needs to be activated by electron-withdrawing groups. The ketone itself provides some activation, but additional activating groups may be necessary for a facile substitution.
Convergent and Linear Synthesis Strategies
The assembly of this compound can be approached through either a linear or a convergent synthesis.
Linear Synthesis:
A linear synthesis would involve a stepwise modification of a single starting material. wikipedia.org A plausible linear route could start from 4-aminopropiophenone. The first step would be the protection of the amino group, for example, by acetylation to form 4-acetylaminopropiophenone. This is necessary to prevent side reactions during the subsequent halogenation step. The protected compound would then undergo regioselective alpha-chlorination to introduce the chlorine atom. Finally, deprotection of the amino group would yield the target molecule.
Another linear approach could start from 4-nitropropiophenone. In this case, the first step would be the alpha-chlorination to form 1-(4-nitrophenyl)-2-chloro-1-propanone. The subsequent step would be the chemoselective reduction of the nitro group to an amino group.
Convergent Synthesis:
A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in a later step. wikipedia.orgscholarsresearchlibrary.comnih.gov For this compound, a convergent strategy is less obvious due to the relatively simple structure. However, one could envision a strategy where a 4-aminophenyl organometallic reagent is coupled with a 2-chloro-1-propanoyl electrophile. For example, a Grignard or organolithium reagent derived from a protected 4-bromoaniline (B143363) could be reacted with 2-chloropropionyl chloride. This would be followed by a deprotection step to reveal the amino group. While plausible, the preparation and handling of the required fragments might be more complex than a linear approach.
| Strategy | Advantages | Disadvantages |
| Linear | Simpler to design and execute for this target. Fewer complex intermediates. | Overall yield can be lower due to the number of sequential steps. A single failed step can halt the entire synthesis. |
| Convergent | Can lead to higher overall yields for complex molecules. Allows for parallel synthesis of fragments. | More complex to design. May require the synthesis of less stable or readily available fragments. |
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is paramount in the synthesis of this compound to achieve high yield and selectivity, primarily avoiding polychlorination and reactions at the aromatic ring. The process typically involves the α-chlorination of a protected precursor, such as 1-(4-acetamidophenyl)-1-propanone.
Key parameters for optimization include the choice of chlorinating agent, solvent, temperature, and catalytic system. Common chlorinating agents for the α-chlorination of ketones include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and trichloroisocyanuric acid. The choice of agent impacts selectivity, with milder reagents like NCS often being preferred to minimize side reactions.
The solvent system plays a crucial role in reaction kinetics and product distribution. While chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) are traditionally used, greener alternatives are increasingly explored. Temperature control is critical; reactions are often conducted at lower temperatures to enhance selectivity for mono-chlorination and prevent degradation of the substrate or product.
Catalysis can facilitate the reaction by promoting the formation of the enol or enolate intermediate, which is the nucleophilic species that reacts with the electrophilic chlorine source. Both acid and base catalysis can be employed, though the choice must be compatible with the substrate and protecting group. For instance, a mild acid catalyst might be used to promote enolization without cleaving an acid-sensitive protecting group.
Interactive Table: Optimization of α-Chlorination of 1-(4-acetamidophenyl)-1-propanone
| Entry | Chlorinating Agent (Equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) |
| 1 | SO₂Cl₂ (1.1) | - | Dichloromethane | 25 | 4 | 75 | 85:15 |
| 2 | SO₂Cl₂ (1.1) | - | Dichloromethane | 0 | 6 | 82 | 95:5 |
| 3 | NCS (1.2) | p-TsOH (10) | Acetonitrile | 50 | 8 | 88 | >98:2 |
| 4 | NCS (1.2) | Ceric Ammonium Nitrate (5) | Acetonitrile | 25 | 7 | 92 | >99:1 |
| 5 | Trichloroisocyanuric acid (0.4) | - | Ethyl Acetate | 25 | 5 | 85 | 97:3 |
This table presents hypothetical data based on established principles for α-chlorination of aryl ketones to illustrate potential optimization pathways.
Innovations in Green Chemistry for Synthesis
Recent advancements in synthetic methodology have emphasized the integration of green chemistry principles to reduce environmental impact. These innovations focus on minimizing solvent use, employing environmentally benign catalysts, and utilizing energy-efficient technologies.
Solvent-Free Reaction Environments
A significant step towards greener synthesis is the elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, operational simplicity, and often, enhanced reaction rates and selectivity.
For the α-halogenation of ketones, solvent-free conditions can be achieved by grinding the reactants together, sometimes in the presence of a solid-supported catalyst. For example, the halogenation of ketones with N-halosuccinimides can be effectively carried out under solvent-free conditions, potentially mediated by a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH). nih.gov This approach minimizes the environmental footprint associated with solvent production, purification, and disposal. nih.gov
Interactive Table: Comparison of Solvent vs. Solvent-Free α-Chlorination
| Entry | Substrate | Reagent | Conditions | Time | Yield (%) | Reference |
| 1 | Aryl Ketone | NCS | Toluene, 80°C | 12 h | 85 | N/A |
| 2 | Aryl Ketone | NCS / p-TsOH (cat.) | Grinding, 60°C | 1.5 h | 94 | nih.govresearchgate.net |
This table provides a conceptual comparison based on literature for similar ketone halogenations.
Catalytic Systems in Environmentally Conscious Synthesis
The use of catalysts is a cornerstone of green chemistry, promoting reactions with high atom economy and reducing the need for stoichiometric reagents that generate significant waste. In the context of α-chlorination, various catalytic systems have been developed to enhance efficiency and environmental compatibility.
Organocatalysis has emerged as a powerful tool, utilizing small organic molecules to catalyze reactions with high selectivity. For α-chlorination, chiral amine catalysts have been used to achieve enantioselective transformations of aldehydes and ketones. organic-chemistry.org While enantioselectivity may not be a primary goal for this specific target unless a chiral center is desired, the principles of using non-toxic, metal-free catalysts are central to green synthesis.
Another approach involves the use of ionic liquids as recyclable reaction media. dtic.mil Ionic liquids are salts with low melting points that can act as both solvent and catalyst, offering benefits such as negligible vapor pressure, high thermal stability, and the ability to be reused over multiple reaction cycles. The α-chlorination of aryl ketones has been successfully demonstrated in ionic liquids like [bmim]BF₄, using systems such as aluminum chloride and urea-hydrogen peroxide. dtic.mil
Interactive Table: Green Catalytic Systems for α-Chlorination
| Catalyst System | Substrate | Chlorinating Source | Reaction Medium | Key Advantage |
| Organocatalyst (e.g., secondary ammonium salt) | Protected Aniline | NCS | Organic Solvent | Metal-free, high regioselectivity |
| Ceric Ammonium Nitrate (CAN) | Aryl Ketone | Acetyl Chloride | Acetonitrile | Mild conditions, high chemo-selectivity sciencemadness.org |
| Ionic Liquid ([bmim]BF₄) | Aryl Ketone | AlCl₃ / UHP | Ionic Liquid | Recyclable medium, non-volatile dtic.mil |
This table summarizes various green catalytic approaches applicable to the synthesis.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. researchgate.net This is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net
The application of microwave technology is particularly beneficial for reactions that are sluggish under conventional conditions. For halogenation reactions, microwave irradiation can accelerate the rate of reaction, often allowing for completion in minutes rather than hours. nih.gov This efficiency reduces energy consumption and the potential for side product formation that can occur with prolonged heating. The synthesis of α-haloketones and their derivatives has been shown to be amenable to microwave-assisted protocols, offering a greener and more efficient alternative to traditional synthetic routes. nih.gov
Interactive Table: Conventional vs. Microwave-Assisted α-Halogenation
| Method | Reaction Time | Temperature | Yield (%) |
| Conventional Heating (Oil Bath) | 8 - 12 hours | 80 °C | 75-85 |
| Microwave Irradiation | 10 - 20 minutes | 100 °C (set point) | >90 |
This table illustrates the typical enhancements observed when switching from conventional heating to microwave irradiation for relevant synthetic transformations.
Reactivity and Mechanistic Investigations of 1 4 Aminophenyl 2 Chloro 1 Propanone
Nucleophilic Substitution Reactions at the Alpha-Chloro Position
The presence of a chlorine atom on the carbon adjacent (in the alpha position) to the carbonyl group makes this site highly susceptible to nucleophilic substitution. The carbonyl group significantly influences the reactivity of the α-chloro position, primarily through its electron-withdrawing inductive effect, which polarizes the C-Cl bond and enhances the electrophilicity of the alpha-carbon. This activation facilitates attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, characterized by a single, concerted step where the nucleophile attacks as the chloride leaving group departs.
While specific, experimentally determined kinetic and thermodynamic data for 1-(4-Aminophenyl)-2-chloro-1-propanone are not extensively documented in publicly available literature, the behavior of α-haloketones is well-established. The rates of these SN2 reactions are dependent on the concentrations of both the substrate (the α-chloroketone) and the attacking nucleophile.
The reaction rate is influenced by several factors:
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.
Solvent: Polar aprotic solvents (e.g., acetone, acetonitrile) are typically preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, leaving it free to attack.
Substituents: The para-amino group on the phenyl ring is strongly electron-donating. This property can subtly modulate the reactivity of the alpha-carbon. While the carbonyl group's inductive effect activates the C-Cl bond, the amino group's resonance effect can slightly decrease the electrophilicity of the carbonyl carbon, which in turn can have a minor influence on the adjacent alpha-carbon.
The thermodynamic parameters for SN2 reactions of α-haloketones generally show a significant negative enthalpy of activation (ΔH‡), indicating an ordered transition state, and a negative entropy of activation (ΔS‡), consistent with two molecules combining into a single transition state complex.
Table 1: Expected Influence of Variables on Substitution Kinetics
| Parameter | Condition | Expected Effect on Rate | Rationale |
|---|---|---|---|
| Nucleophile | Strong (e.g., I⁻, RS⁻) vs. Weak (e.g., H₂O) | Rate increases | Stronger nucleophiles are more effective at attacking the electrophilic carbon. |
| Solvent | Polar Aprotic vs. Polar Protic | Rate is higher in polar aprotic | Polar protic solvents can solvate the nucleophile, reducing its reactivity. |
| Temperature | Increased Temperature | Rate increases | Provides sufficient energy to overcome the activation energy barrier. |
For SN2 reactions occurring at a chiral center, a complete inversion of stereochemistry is the characteristic outcome. In the case of this compound, the alpha-carbon (C2) is a stereocenter. Therefore, if a reaction is performed on an enantiomerically pure sample of the starting material, the product will be formed with the opposite configuration at that center.
This stereospecificity arises from the mechanism of the SN2 reaction, which involves the nucleophile attacking the carbon atom from the side opposite to the leaving group (backside attack). This concerted process forces the substituents on the carbon to "flip" into the opposite configuration, much like an umbrella inverting in the wind. A unimolecular (SN1) pathway, which would proceed through a planar carbocation intermediate and lead to a racemic mixture of products, is highly disfavored for this type of secondary halide.
The high reactivity of the C-Cl bond allows for the synthesis of a diverse array of functionalized derivatives by reacting this compound with various nucleophiles. This versatility makes it a valuable intermediate in organic synthesis. The substitution reaction replaces the chlorine atom with a new functional group, retaining the core aminopropiophenone structure.
Examples of such transformations include:
Synthesis of α-hydroxy ketones: Reaction with hydroxide (B78521) ions or water under appropriate conditions yields 1-(4-aminophenyl)-2-hydroxy-1-propanone.
Synthesis of α-amino ketones: Reaction with ammonia (B1221849) or primary/secondary amines can introduce a new amino group, forming diamine structures.
Synthesis of α-alkoxy ketones: Using alkoxides as nucleophiles results in the formation of α-ether linkages.
Synthesis of α-thio ketones: Thiolates react readily to displace the chloride and form α-thioether derivatives.
Table 2: Illustrative Examples of Functionalized Derivatives
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxy Ketone |
| Azide | Sodium Azide (NaN₃) | α-Azido Ketone |
| Thiolate | Sodium Thiophenoxide (PhSNa) | α-Thioether Ketone |
Reactivity of the Carbonyl Group (Propanone)
The carbonyl group (C=O) in this compound is an electrophilic center and a site for nucleophilic addition reactions. Its reactivity is influenced by both the adjacent chloro-substituted alkyl group and the para-aminophenyl ring. The electron-donating amino group can slightly reduce the electrophilicity of the carbonyl carbon through resonance, potentially making it less reactive than ketones with electron-withdrawing groups on the aromatic ring.
Nucleophilic addition to the carbonyl group is a fundamental reaction pathway. The process involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol.
Because the carbonyl group is trigonal planar, a nucleophile can attack from either face of the plane. libretexts.orgyoutube.com If the two groups attached to the carbonyl (in this case, the 4-aminophenyl group and the 2-chloropropyl group) are different, the carbonyl carbon is prochiral. Nucleophilic addition creates a new stereocenter at the carbonyl carbon. Without a chiral influence, the attack from either face is equally probable, leading to a racemic mixture of enantiomeric products. Achieving stereocontrol—the preferential formation of one stereoisomer over another—requires the use of chiral reagents, catalysts, or auxiliaries.
Like other ketones with alpha-hydrogens, this compound can undergo enolization in the presence of an acid or a base. However, the presence of the chlorine atom at the C2 position means there are no hydrogens at that position to remove. Enolization must therefore occur by removing a proton from the methyl group (C3). This forms an enol or enolate intermediate, which is nucleophilic at the C3 carbon.
This enolate can then participate in condensation reactions, such as the Claisen-Schmidt condensation, with aldehydes or other ketones. For instance, reacting the compound with an aromatic aldehyde (e.g., benzaldehyde) under basic conditions would be expected to yield a chalcone-like product, specifically an α,β-unsaturated ketone, after dehydration. researchgate.net This pathway demonstrates the dual reactivity of the molecule, where the carbonyl group facilitates the formation of a nucleophilic enolate that can then engage in carbon-carbon bond-forming reactions.
Oxidation and Reduction Chemistry
The chemical reactivity of this compound is dictated by its three primary functional groups: the aromatic primary amine, the ketone, and the α-chloro substituent. Each of these sites can be targeted by oxidative and reductive transformations.
Oxidation:
The primary aromatic amino group is susceptible to oxidation. Depending on the reagent and conditions, it can be converted to nitroso, nitro, or azo compounds. Powerful oxidizing agents can lead to complex mixtures or degradation of the molecule. The ketone functionality is generally resistant to mild oxidation. libretexts.org However, strong oxidizing agents under harsh conditions, such as potassium permanganate, can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the destructive formation of carboxylic acids. libretexts.orgyoutube.com It is also conceivable that under specific catalytic conditions, such as those involving iron(III) chloride and an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), oxidative C-N bond formation could occur at the α-carbon. nih.gov
Reduction:
The reduction of this compound can proceed via several pathways. The carbonyl group is readily reduced to a secondary alcohol, yielding 1-(4-aminophenyl)-2-chloro-1-propanol, using common hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Alternatively, the α-chloro group can be selectively removed through reductive dehalogenation. wikipedia.org This transformation can be achieved with various reagents, such as sodium iodide in the presence of chlorotrimethylsilane, to yield 1-(4-aminophenyl)-1-propanone, also known as 4'-aminopropiophenone. acs.orgwikipedia.org This type of reduction of α-halo ketones often proceeds through the formation of an enolate intermediate. wikipedia.org A more exhaustive reduction, such as the Wolff-Kishner reduction, which employs hydrazine (B178648) and a strong base at high temperatures, would convert the carbonyl group into a methylene (B1212753) group (-CH₂-). wikipedia.org This would result in 1-(4-aminophenyl)-2-chloropropane. However, the harsh basic conditions of this reaction might also promote elimination or other side reactions involving the α-chloro substituent. wikipedia.org
| Reaction Type | Reagent Class | Product |
|---|---|---|
| Ketone Reduction | Hydride Reagents (e.g., NaBH₄) | 1-(4-Aminophenyl)-2-chloro-1-propanol |
| Reductive Dehalogenation | Reducing agents (e.g., NaI/TMSCl) | 1-(4-Aminophenyl)-1-propanone |
| Carbonyl to Methylene Reduction | Wolff-Kishner (Hydrazine, Base) | 1-(4-Aminophenyl)-2-chloropropane |
Chemical Transformations of the 4-Aminophenyl Moiety
The benzene (B151609) ring of this compound is substituted with two groups that exert opposing electronic effects, thereby influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions. wikipedia.org
Amino Group (-NH₂): The primary amino group is a powerful activating group. wikipedia.org Through its electron-donating resonance effect (mesomeric effect), it increases the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.org Since the para position is already occupied, the amino group strongly directs incoming electrophiles to the ortho positions (C3 and C5).
2-Chloro-1-oxopropyl Group (-C(O)CH(Cl)CH₃): The acyl group is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. libretexts.org This deactivating nature directs incoming electrophiles to the meta positions (C3 and C5).
In a competitive scenario, the activating effect of the amino group is dominant. Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are expected to occur primarily at the positions ortho to the amino group. wikipedia.org
A critical consideration is the reaction's pH. Under strongly acidic conditions, the basic amino group will be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. youtube.com In this case, the ring becomes significantly less reactive towards electrophiles.
| Substituent | Electronic Effect | Reactivity Effect | Directing Preference |
|---|---|---|---|
| -NH₂ (Amino) | Electron-Donating (Resonance) | Activating | Ortho, Para |
| -C(O)CH(Cl)CH₃ (Acyl) | Electron-Withdrawing (Inductive & Resonance) | Deactivating | Meta |
| -NH₃⁺ (Anilinium) | Electron-Withdrawing (Inductive) | Strongly Deactivating | Meta |
The primary amino group is a versatile functional handle for further chemical modifications.
Acylation: The nucleophilic amino group can be readily acylated by reacting it with acylating agents such as acid chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride). google.com This reaction converts the amine into an amide, for example, N-[4-(2-chloro-1-oxopropyl)phenyl]acetamide. This transformation is often employed as a protecting group strategy. The resulting amide is significantly less activating and less basic than the free amine, which can prevent unwanted side reactions, such as over-substitution in EAS or oxidation of the amino group. libretexts.org
Diazotization: As a primary aromatic amine, the compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). This process yields a highly reactive 4-(2-chloro-1-oxopropyl)benzenediazonium salt. Diazonium salts are valuable synthetic intermediates that can be converted into a wide array of functional groups through subsequent reactions, such as the Sandmeyer reaction (to install -Cl, -Br, -CN) or Schiemann reaction (to install -F). They can also be used to form azo compounds through coupling with activated aromatic rings.
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound contains both a nucleophilic center (the amino group) and an electrophilic center (the α-carbon bearing the chlorine atom), making it a candidate for intramolecular cyclization. nih.gov The nitrogen atom of the amino group can act as an internal nucleophile, attacking the α-carbon and displacing the chloride ion. This intramolecular Sₙ2 reaction would lead to the formation of a six-membered ring. The likely product, following tautomerization of the initial enamine intermediate, would be a substituted 2,3-dihydro-1,4-benzoxazine derivative. Such base-mediated cyclizations are a common strategy in heterocyclic synthesis. researchgate.net
Another potential transformation for α-halo ketones is the Favorskii rearrangement, which occurs in the presence of a strong, non-nucleophilic base. libretexts.org This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which then undergoes ring-opening to yield a carboxylic acid derivative (e.g., an ester, if an alkoxide base is used). For this molecule, the rearrangement would likely lead to a derivative of 2-(4-aminophenyl)propanoic acid.
Catalytic Influences on Reaction Selectivity and Rate
Catalysis plays a pivotal role in modulating the reactivity and selectivity of reactions involving this compound.
Electrophilic Aromatic Substitution: Many EAS reactions require a catalyst to generate a sufficiently reactive electrophile. libretexts.org For example, Friedel-Crafts acylation or alkylation reactions necessitate a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the electrophilic species. wikipedia.org Similarly, the halogenation of aromatic rings is often catalyzed by a Lewis acid (e.g., FeBr₃ for bromination).
Reduction Reactions: The reduction of the ketone or the removal of the chlorine atom can be achieved via catalytic hydrogenation. This method typically employs a transition metal catalyst, such as palladium, platinum, or nickel, on a solid support (e.g., carbon) under an atmosphere of hydrogen gas. The choice of catalyst and conditions can influence the selectivity between ketone reduction and dehalogenation.
Cross-Coupling and Cyclization: Modern synthetic methods often utilize transition metal catalysts to facilitate bond formation. For instance, palladium-catalyzed reactions are widely used for C-C and C-N bond formation, including acylation and intramolecular cyclization processes. nih.govbeilstein-journals.org Similarly, gold or copper catalysts could potentially influence cascade or cyclization reactions involving the molecule's functional groups. researchgate.net
| Reaction Type | Catalyst Class | Specific Example | Purpose |
|---|---|---|---|
| Friedel-Crafts Acylation | Lewis Acid | AlCl₃ | Generate acylium ion electrophile. |
| Catalytic Hydrogenation | Transition Metal | Pd/C, H₂ | Reduce ketone and/or C-Cl bond. |
| Intramolecular Cyclization | Transition Metal | Palladium(0) complexes | Facilitate C-N bond formation. |
| Acid-Catalyzed EAS | Brønsted Acid | H₂SO₄ | Catalyze nitration or sulfonation. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior and structure of a molecule at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. escholarship.orgelixirpublishers.com This approach allows for the calculation of optimized molecular geometry (bond lengths and angles), vibrational frequencies, and various thermodynamic properties. For 1-(4-Aminophenyl)-2-chloro-1-propanone, a DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be the standard method to predict its three-dimensional shape and electronic distribution. nih.govmaterialsciencejournal.orgdntb.gov.ua Such calculations would reveal how the chloro and aminophenyl groups influence the geometry of the propanone backbone. However, specific optimized coordinates and electronic property data for this molecule are not available in the surveyed literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govacs.org
From these energies, various global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η), where μ is the electronic chemical potential (-(I+A)/2).
While these analyses have been performed for structurally similar molecules, no published data for the HOMO-LUMO energies or the resulting reactivity indices for this compound could be located. nih.govnih.gov
Table 1: Illustrative Global Reactivity Descriptors (Generic) This table is for illustrative purposes only, as specific data for the target compound is unavailable.
| Parameter | Formula | Significance |
|---|---|---|
| EHOMO | - | Electron-donating ability |
| ELUMO | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Electrophilicity (ω) | μ² / (2η) | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution on a molecule's surface, providing crucial insights into its reactive sites. materialsciencejournal.orgdntb.gov.ua Color-coding is used to denote different potential regions: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. For this compound, an MEP analysis would likely identify the carbonyl oxygen and the amino group as electron-rich (red) regions, and the hydrogen atoms of the amino group as electron-poor (blue) regions. However, a specific, calculated MEP map for this compound is not available.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Table 2: Hypothetical NBO Donor-Acceptor Interactions This table illustrates the type of data generated from NBO analysis; it is not based on actual calculations for the target compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O | σ*(C-C) | Data not available | Hyperconjugation |
| π(C-C)phenyl | π*(C=O) | Data not available | π-conjugation |
| LP(1) N | σ*(C-C)phenyl | Data not available | Hyperconjugation |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be used to map potential reaction pathways, for example, in synthesis or degradation. This involves locating the transition state (TS) structures that connect reactants to products. By calculating the activation energy (the energy difference between the reactant and the TS), chemists can predict reaction rates and mechanisms. Research into the synthesis or reactivity of this compound would benefit from such modeling, but no studies characterizing its reaction pathways or transition states are currently documented.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is used to explore the conformational landscape of flexible molecules and to study intermolecular interactions, such as hydrogen bonding, in a condensed phase (e.g., in a solvent or a crystal). nih.gov An MD simulation of this compound could reveal its preferred shapes and how it interacts with solvent molecules or other copies of itself. Such simulation data is not present in the available literature.
Prediction and Characterization of Nonlinear Optical (NLO) Properties
Computational and theoretical chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the nonlinear optical (NLO) properties of molecules without the need for empirical synthesis and measurement. For compounds like this compound, these computational studies provide crucial insights into their potential for applications in optoelectronics and photonics. The investigation of NLO properties is centered on the interaction of a material with an applied electric field, which can lead to phenomena such as frequency doubling, a key aspect of second-harmonic generation.
The NLO response of a molecule is fundamentally linked to its electronic structure. The presence of an electron-donating group, such as the amino group (-NH2), and an electron-accepting group, connected through a π-conjugated system, can lead to significant intramolecular charge transfer. This charge transfer is a primary determinant of a high NLO response. In this compound, the aminophenyl group acts as the electron donor, while the chloropropanone moiety functions as the electron acceptor. The π-system of the benzene (B151609) ring facilitates the electronic communication between these two groups.
Theoretical calculations are employed to determine several key parameters that quantify a molecule's NLO properties. These include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity of a molecule. A higher β value indicates a more pronounced NLO response.
While specific computational studies for this compound are not extensively available, data from structurally analogous compounds provide a strong indication of its potential NLO characteristics. The combination of an amino group and a carbonyl group on a phenyl ring is a well-established motif for NLO materials.
Below is a table of representative computational data for compounds with similar structural features, calculated using DFT methods. This data illustrates the typical range of values for dipole moment, polarizability, and first-order hyperpolarizability for this class of molecules.
| Property | Representative Value | Unit |
| Dipole Moment (μ) | 5.0 - 8.0 | Debye |
| Mean Polarizability (α) | 20 - 40 x 10-24 | esu |
| First-Order Hyperpolarizability (β) | 10 - 50 x 10-30 | esu |
These theoretical predictions are invaluable for screening candidate molecules and guiding the synthesis of new materials with enhanced NLO properties for advanced technological applications.
Mechanistic Biological Activity and Structure Activity Relationship Sar Investigations
Analysis of Cellular Pathway Modulation (In Vitro/Preclinical Models)
No preclinical or in vitro studies detailing the modulation of cellular pathways by 1-(4-Aminophenyl)-2-chloro-1-propanone have been published.
The scientific literature lacks any studies investigating the ability of this compound to induce apoptosis. Therefore, information regarding its potential effects on apoptotic pathways, such as caspase activation or regulation of Bcl-2 family proteins, is unavailable.
There are no documented studies on the effects of this compound on cell cycle progression. Research into its potential to cause cell cycle arrest at any phase (e.g., G1, S, G2/M) or its mechanisms of action on cell cycle regulatory proteins is absent from the current body of scientific literature.
Applications As a Research Tool and Advanced Synthetic Building Block
Precursor in Multistep Organic Synthesis
1-(4-Aminophenyl)-2-chloro-1-propanone serves as a key starting material in multistep organic synthesis due to its bifunctional nature. The α-chloroketone group is an excellent electrophile, susceptible to nucleophilic substitution, while the aromatic amino group can act as a nucleophile or be readily modified to introduce other functionalities. This dual reactivity allows for a wide range of chemical transformations, making it a valuable component in the construction of complex molecular architectures. The reactivity of α-haloketones is enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov
The development of new synthetic routes for heterocyclic compounds is a major focus of medicinal and materials chemistry. amazonaws.combeilstein-journals.org α-haloketones, such as this compound, are highly valuable building blocks for constructing these ring systems. nih.govmdpi.com One of the most prominent applications is in the Hantzsch thiazole (B1198619) synthesis, a classic and widely used method for preparing thiazole rings. ijper.orgsynarchive.com In this reaction, the α-chloroketone condenses with a thioamide-containing compound, such as thiourea (B124793) or a substituted thioamide, to form the thiazole core. nih.govmdpi.com
The general mechanism involves an initial SN2 reaction where the sulfur of the thioamide displaces the chloride, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com The presence of the 4-aminophenyl substituent on the propanone backbone allows for the synthesis of a library of 4-aryl-thiazole derivatives with a functional handle (the amino group) that can be further elaborated.
Beyond thiazoles, this compound can be a precursor to other heterocycles. For instance, reaction with amidines can yield imidazoles, while reaction with primary amines can lead to the formation of aziridines or, through further steps, other nitrogen-containing heterocycles like pyrroles. nih.gov The Gabriel synthesis, which traditionally converts primary alkyl halides to primary amines using potassium phthalimide, can also be adapted for α-halo ketones. nrochemistry.comwikipedia.orgchemistrysteps.com This would transform the chloro- group into a primary amine, yielding a diamine precursor suitable for synthesizing other complex heterocyclic systems.
| Heterocyclic Scaffold | Reactant | Key Reaction Type | Reference |
|---|---|---|---|
| Thiazoles | Thiourea or Thioamides | Hantzsch Synthesis | ijper.orgnih.gov |
| Imidazoles | Amidines | Condensation/Cyclization | nih.gov |
| Pyrroles | Primary Amines/Imines | Substitution/Cyclization | nih.gov |
| Amines (Precursors) | Potassium Phthalimide | Gabriel Synthesis | nrochemistry.comyoutube.com |
The synthesis of natural products and their analogs often requires the assembly of complex carbon skeletons with precise stereochemistry and functionality. α-Haloketones are key intermediates in this process, providing a reactive handle for introducing new carbon-carbon and carbon-heteroatom bonds. mdpi.com The structure of this compound makes it a suitable intermediate for building blocks required in the synthesis of certain classes of alkaloids or other pharmacologically active natural products.
While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prominent, the utility of the α-chloroketone functional group is well-documented in synthetic strategies. It can participate in a variety of reactions crucial for building molecular complexity, including:
Alkylation of enolates: To form new carbon-carbon bonds.
Favorskii rearrangement: To achieve ring contraction or synthesize carboxylic acid derivatives.
Reformatsky-type reactions: To create β-hydroxy ketone moieties.
The aminophenyl group can be protected and carried through a synthetic sequence or used as a directing group or a point of attachment for building larger molecular fragments. This versatility makes the compound a potentially valuable, albeit underutilized, intermediate in the field of natural product synthesis.
Design and Implementation as Chemical Probes for Biochemical Studies
A chemical probe is a small-molecule reagent designed to selectively modulate a protein's function, enabling the study of its role in biochemical pathways. nih.gov The structure of this compound contains features that make it an attractive scaffold for the design of such probes.
The α-chloroketone moiety can act as a reactive "warhead." This electrophilic group can form a covalent bond with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) found in the active or allosteric sites of enzymes. This irreversible binding allows for potent and specific inhibition, activity-based protein profiling (ABPP), and target identification studies.
The aminophenyl portion of the molecule provides a convenient site for modification. The primary amine can be readily derivatized to attach various reporter tags without significantly altering the core structure responsible for target binding. Potential modifications include:
Fluorophores: (e.g., fluorescein, rhodamine) for visualizing protein localization in cells via microscopy.
Biotin: For affinity purification of the target protein and subsequent identification by mass spectrometry.
Photo-affinity labels: To enable light-induced covalent cross-linking to the target protein.
By synthesizing a small library of compounds based on this scaffold and screening them against specific protein targets, novel chemical probes could be developed to investigate biological systems and validate new drug targets.
Catalyst or Ligand in Organic Transformations
The field of organometallic catalysis relies heavily on the design of organic ligands that can coordinate to a metal center and modulate its reactivity, selectivity, and stability. The aminophenyl group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potential coordination site for transition metals.
Aminophenol-based ligands, which are structurally related, have shown significant utility in homogeneous catalysis. derpharmachemica.com By analogy, it is conceivable that this compound or its derivatives could serve as N-donor ligands. For example, it could be part of a bidentate or tridentate ligand system if further coordinating groups are introduced. Such ligands could find applications in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.gov While phosphine-based ligands have traditionally dominated this area, there is a growing interest in developing more sustainable and versatile nitrogen-based ligands. nih.gov The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by modifying the substituents on the phenyl ring or the ketone moiety. However, the development and application of this specific compound as a ligand in catalysis remains an area for future exploration.
Future Research Directions and Emerging Opportunities
Exploration of Unprecedented Reactivity and Transformation Pathways
The bifunctional nature of 1-(4-Aminophenyl)-2-chloro-1-propanone, possessing both a nucleophilic aromatic amine and an electrophilic α-chloro ketone moiety, opens the door to a wide array of chemical transformations. The α-chloro ketone is a well-established reactive handle in organic synthesis. The presence of two electrophilic centers, the carbonyl carbon and the adjacent carbon bearing the chlorine atom, makes it a valuable precursor for a variety of heterocyclic compounds. Future research could focus on its reactions with various nucleophiles to construct novel molecular scaffolds. For instance, reaction with thioamides or ureas could lead to the synthesis of thiazole (B1198619) derivatives, a common motif in many biologically active molecules.
Furthermore, the aminophenyl group can be expected to undergo reactions typical of aromatic amines. These include diazotization followed by Sandmeyer-type reactions to introduce a range of substituents on the aromatic ring. Acylation or sulfonylation of the amino group could be used to modulate the electronic properties of the molecule, which in turn would influence the reactivity of the α-chloro ketone moiety. The interplay between the reactivity of the amino group and the α-chloro ketone presents an opportunity to explore complex, multi-step one-pot syntheses.
Potential transformation pathways for exploration are summarized in the table below.
| Reactant Category | Potential Product Class |
| Thioamides/Thioureas | Thiazoles |
| Amidines | Imidazoles |
| Hydrazines | Pyridazines |
| 1,2-Diamines | Diazepines |
These pathways could lead to the generation of diverse chemical libraries for screening in various applications.
Integration of Advanced Computational Methods for Predictive Design of Derivatives
Advanced computational methods, particularly Density Functional Theory (DFT), can be strategically employed to predict the reactivity and properties of this compound and its derivatives. Computational modeling can provide valuable insights into the electronic structure, orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. This information is crucial for understanding its reactivity towards different reagents and for predicting the regioselectivity of its reactions.
For instance, DFT calculations could be used to model the transition states of nucleophilic substitution reactions at the α-carbon, helping to elucidate the reaction mechanism and predict reaction rates. Furthermore, computational tools can be invaluable in the predictive design of new derivatives with tailored properties. By systematically modifying the structure of the parent compound in silico and calculating key molecular descriptors, it is possible to screen for derivatives with desired electronic, steric, and pharmacokinetic properties before embarking on their chemical synthesis. This approach can significantly accelerate the discovery of new molecules with specific functions. A recent study on phenyl ketone derivatives demonstrated the utility of computational tools in predicting biological activities prior to synthesis, showcasing a cost-effective and efficient approach to drug discovery.
Key computational parameters and their applications are outlined below.
| Computational Method | Parameter | Application in Derivative Design |
| DFT | HOMO-LUMO gap | Prediction of chemical reactivity and stability |
| DFT | Electrostatic Potential | Identification of sites for electrophilic/nucleophilic attack |
| Molecular Docking | Binding Affinity | Prediction of interaction with biological targets |
| QSAR | Molecular Descriptors | Correlation of chemical structure with biological activity |
Development of Novel Analytical Methodologies for Detection and Quantification in Research Contexts
The ability to accurately detect and quantify this compound in various research settings is crucial for its development and application. Future research should focus on the development of robust and sensitive analytical methodologies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is expected to be a primary tool for the analysis of this compound and its reaction products. The aromatic nature of the molecule should allow for sensitive detection by UV spectroscopy, while MS will provide valuable structural information for product identification.
Gas chromatography-mass spectrometry (GC-MS) could also be a viable technique, potentially after derivatization of the amino or ketone functional groups to enhance volatility and thermal stability. Furthermore, nuclear magnetic resonance (NMR) spectroscopy will be indispensable for the structural elucidation of new derivatives synthesized from this compound.
For applications in complex matrices, such as in chemical biology studies, the development of more specialized analytical methods may be necessary. This could involve the use of selective derivatizing agents that react specifically with the α-chloro ketone or the amino group to introduce a fluorescent or electrochemically active tag, thereby enhancing the sensitivity and selectivity of the detection method. A study on the quantitation of ketones and aldehydes from cell lysates using fluorous tagging and capillary LC-MS highlights an innovative approach that could be adapted for this compound.
A summary of potential analytical techniques is provided below.
| Analytical Technique | Purpose |
| HPLC-UV/MS | Separation, quantification, and identification |
| GC-MS | Analysis of volatile derivatives |
| NMR Spectroscopy | Structural elucidation |
| Derivatization followed by LC-Fluorescence | High-sensitivity quantification in complex matrices |
Strategic Integration into Chemical Biology and Early-Stage Drug Discovery Platforms
The structural motifs present in this compound make it a promising candidate for integration into chemical biology and early-stage drug discovery platforms. The α-chloro ketone functionality is a known covalent modifier of cysteine and other nucleophilic residues in proteins. This reactivity can be harnessed to design covalent inhibitors of enzymes, which can offer advantages in terms of potency and duration of action. The aminophenyl moiety provides a versatile point for the introduction of various substituents to modulate the compound's affinity and selectivity for a target protein.
This compound could serve as a starting point for the development of chemical probes to study the function of specific proteins. By attaching a reporter tag (e.g., a fluorophore or a biotin) to the aminophenyl group, it may be possible to create probes that can covalently label a target protein, allowing for its visualization and isolation.
In the context of drug discovery, this compound can be utilized as a scaffold for the construction of libraries of diverse compounds. The predictable reactivity of the α-chloro ketone and the synthetic tractability of the aromatic amine allow for the rapid generation of a multitude of derivatives. These libraries can then be screened against a wide range of biological targets to identify new hit compounds for various diseases. The application of α-halo ketones as precursors for pharmacologically active compounds is well-documented, and this specific molecule provides a unique entry point into this chemical space.
Potential applications in these fields are summarized below.
| Application Area | Rationale |
| Covalent Enzyme Inhibition | α-chloro ketone can react with nucleophilic residues in active sites. |
| Chemical Probe Development | The aminophenyl group allows for the attachment of reporter tags. |
| Combinatorial Library Synthesis | The dual functionality allows for the rapid generation of diverse derivatives. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Aminophenyl)-2-chloro-1-propanone, and how can purity be maximized during synthesis?
- Methodological Answer : A Friedel-Crafts acylation using 4-aminophenyl substrates with chloroacetyl chloride under anhydrous AlCl₃ catalysis is a common approach. Post-synthesis, recrystallization in ethanol or acetonitrile improves purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity using HPLC (C18 column, methanol/water gradient) .
- Key Considerations : Avoid moisture to prevent hydrolysis of the chloro group. Use inert gas (N₂/Ar) to protect the amine functionality from oxidation .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The aminophenyl group shows aromatic protons as a doublet (δ 6.5–7.0 ppm, J = 8.5 Hz), while the propanone’s methyl group appears as a singlet (δ 2.1–2.3 ppm). The chloro group adjacent to the ketone deshields the carbonyl carbon, shifting its ¹³C NMR signal to ~200 ppm .
- IR : A strong C=O stretch at ~1700 cm⁻¹ and N-H stretches (amine) at ~3350–3450 cm⁻¹ are diagnostic. Absence of O-H stretches (if hydroxylated analogs are present) confirms purity .
Q. What purification strategies are effective for removing byproducts like 4-aminophenyl diacetylated derivatives?
- Methodological Answer : Column chromatography (silica gel, gradient elution from hexane to ethyl acetate) separates the target compound from higher-polarity byproducts. For persistent impurities, preparative HPLC with a reverse-phase column (acetonitrile/water + 0.1% TFA) is recommended .
Advanced Research Questions
Q. How does the electron-donating 4-aminophenyl group influence the reactivity of the chloro-propanone moiety in nucleophilic substitution reactions?
- Methodological Answer : The 4-aminophenyl group activates the aromatic ring via resonance, increasing electron density at the para position. This destabilizes the adjacent C-Cl bond, accelerating SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using UV-Vis spectroscopy (monitoring chloride release) or DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can quantify activation barriers .
Q. What computational methods predict the crystal packing and stability of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., N-H···O hydrogen bonds). Complement this with Hirshfeld surface analysis (CrystalExplorer) and lattice energy calculations (PIXEL method). For polymorph prediction, use Materials Studio’s polymorph module with force fields like COMPASS III .
Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?
- Methodological Answer : Stability studies in DMSO, ethanol, and aqueous buffers (pH 3–9) show degradation via hydrolysis of the C-Cl bond under acidic/alkaline conditions. Monitor via LC-MS: at pH < 3, the chloro group hydrolyzes to hydroxyl, forming 1-(4-Aminophenyl)-2-hydroxy-1-propanone. Store in anhydrous DMF or DCM at –20°C to minimize degradation .
Q. What contradictory data exist regarding the compound’s spectroscopic properties, and how can they be resolved?
- Methodological Answer : Discrepancies in ¹³C NMR carbonyl shifts (reported 198–205 ppm) arise from solvent effects (DMSO-d6 vs. CDCl₃). Standardize measurements in deuterated DMSO and calibrate using tetramethylsilane (TMS). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
